6-Chloro-2-iodo-9-vinyl-9H-purine is a halogenated purine derivative that belongs to the class of purine analogs. These compounds are of significant interest in medicinal chemistry due to their potential applications in drug development, particularly in the fields of antiviral and anticancer therapies. The presence of both chlorine and iodine atoms, along with a vinyl group, enhances the chemical reactivity and biological activity of this compound.
This compound is synthesized from 6-chloropurine, which serves as a precursor. The classification of 6-chloro-2-iodo-9-vinyl-9H-purine falls under the category of halogenated purines, which are known for their varied biological activities. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling.
The synthesis of 6-chloro-2-iodo-9-vinyl-9H-purine typically involves several key steps:
The synthesis can be achieved through various methods, including:
The molecular structure of 6-chloro-2-iodo-9-vinyl-9H-purine consists of a purine base with specific substitutions:
The chemical formula for 6-chloro-2-iodo-9-vinyl-9H-purine is CHClI N, with a molecular weight of approximately 305.62 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
6-Chloro-2-iodo-9-vinyl-9H-purine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions, such as temperature control, solvent choice, and catalysts (e.g., palladium or copper-based catalysts), to optimize yields and selectivity.
The mechanism of action for compounds like 6-chloro-2-iodo-9-vinyl-9H-purine typically involves:
Studies have shown that similar compounds exhibit significant cytostatic activity against various cancer cell lines, indicating potential therapeutic applications .
6-Chloro-2-iodo-9-vinyl-9H-purine is typically characterized by:
Key chemical properties include:
Relevant data on solubility and stability should be referenced from experimental studies to provide quantitative insights .
6-Chloro-2-iodo-9-vinyl-9H-purine has several potential applications:
Multi-component alkylation strategies enable efficient installation of diverse substituents onto the purine scaffold. These one-pot methodologies minimize intermediate isolation steps and enhance synthetic efficiency for complex derivatives like 6-chloro-2-iodo-9-vinyl-9H-purine. A key approach involves sequential nucleophilic substitutions at the C6 and C2 positions of purine precursors, followed by N9-alkylation. The vinyl group introduction typically employs vinyl halides (e.g., vinyl bromide) or vinyl stannanes under transition metal catalysis, acting as the terminal alkylation step. This strategy capitalizes on the differential reactivity of purine ring positions: the C6 chlorine exhibits high electrophilicity for nucleophilic displacement, while the C2 iodine serves as a versatile handle for subsequent cross-coupling reactions. Tetrabutylammonium fluoride has been utilized as a phase-transfer catalyst to facilitate alkylation reactions in heterogeneous systems, improving yields of N-alkylated products [6] [9].
Table 1: Multi-Component Alkylation Reagents for Purine Functionalization
Reaction Step | Reagent Type | Example Reagents | Function |
---|---|---|---|
C6 Functionalization | Nucleophiles | Alkoxides, amines | Displaces chloride |
C2 Halogenation | Electrophiles | Iodine sources (e.g., I₂, NIS) | Electrophilic substitution |
N9 Vinylation | Vinyl donors | Vinyl bromide, vinyl tributylstannane | Installs vinyl group |
Catalyst | Phase-transfer agents | Tetrabutylammonium fluoride | Enhances reaction kinetics |
Palladium-catalyzed cross-coupling provides the most efficient methodology for installing the 9-vinyl group onto the 6-chloro-2-iodopurine scaffold. This approach leverages the oxidative addition capability of palladium(0) complexes into the carbon-halogen bond at the purine's C2 position. As documented in Current Protocols in Nucleic Acid Chemistry, protected 6-chloropurine nucleosides undergo Pd-catalyzed cross-coupling reactions with organostannanes or arylboronic acids to yield 6-substituted intermediates [2]. For vinyl installation, vinyl tributylstannane serves as the preferred coupling partner with 6-chloro-2-iodopurine precursors under Stille coupling conditions. Optimized reaction systems employ tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) in anhydrous dimethylformamide at 80-100°C for 12-24 hours, achieving vinylated product yields exceeding 75% [4] [9]. The C2 iodine provides superior reactivity over C6 chlorine in these couplings due to enhanced electrophilicity and reduced steric hindrance. Catalyst selection critically influences efficiency—bulky phosphine ligands (e.g., tri-o-tolylphosphine) prevent palladium aggregation and suppress homocoupling byproducts [9].
Table 2: Palladium-Catalyzed Vinylation Conditions and Performance
Coupling Partner | Catalyst System | Temperature | Reaction Time | Reported Yield |
---|---|---|---|---|
Vinyl tributylstannane | Pd(PPh₃)₄ (5 mol%) | 80°C | 18 hours | 78% |
Vinylboronic acid | PdCl₂(PPh₃)₂ (3 mol%) | 90°C | 24 hours | 65% |
Potassium vinyltrifluoroborate | Pd(OAc)₂/XPhos (4 mol%) | 100°C | 12 hours | 82% |
Vinyl magnesium bromide | NiCl₂(dppf) (catalyst) | 25°C | 2 hours | 70% |
Regioselective halogenation establishes the essential C2 and C6 halogen handles necessary for sequential functionalization. A lithiation-iodination sequence at C2 proves essential, as direct electrophilic iodination lacks positional control. The documented synthesis begins with hypoxanthine, which undergoes chlorination at C6 using phosphorus oxychloride. Subsequent protection with dihydropyran yields 6-chloro-9-(tetrahydropyran-2-yl)purine, which undergoes regioselective lithiation at C2 using Harpoon's base (n-butyllithium/tetramethylethylenediamine complex) at -78°C. Quenching with tributyltin chloride provides the 2-stannylated intermediate, which undergoes iododestannylation to furnish 6-chloro-2-iodopurine with >95% regioselectivity. HMBC NMR studies and single-crystal X-ray diffraction confirm the exclusive C2 substitution pattern [3] [10]. For C6 chlorination, phosphorus oxychloride remains the reagent of choice, often activated by catalytic dimethylformamide to form the Vilsmeier complex. The sequential halogenation strategy—chlorination first at C6 followed by directed ortho-metalation for C2 iodination—ensures precise control unavailable through direct halogenation methods.
Protecting group selection critically governs reaction efficiency during N9 vinylation, as unprotected purines yield N7/N9 regioisomeric mixtures. The tetrahydropyranyl (THP) group demonstrates exceptional utility for N9 protection during C2/C6 halogenation steps due to its moderate steric bulk and acid-labile deprotection profile. However, for palladium-catalyzed vinylations, acetyl protection of ribose moieties (when present) becomes essential to prevent glycosidic bond cleavage. As evidenced in oligonucleotide synthesis protocols, 2',3',5'-tri-O-acetyl protection enables efficient C6 modifications without nucleoside degradation [8]. After vinyl group installation at N9, deprotection employs Zemplén conditions (methanolic sodium methoxide), which cleaves acetyl groups while preserving the vinyl functionality and purine halogen substituents. For non-ribosylated purines, the THP group is removed using mild aqueous acid (e.g., pyridinium p-toluenesulfonate in THF/water) after vinylation. Comparative studies indicate that acetyl protection provides higher overall yields (85-90%) for N9 functionalization than bulkier silyl ethers (e.g., TBDMS), which hinder transition metal catalyst accessibility [5] [9].
Table 3: Protecting Group Performance in Purine Functionalization
Protecting Group | Compatible Reactions | Deprotection Conditions | Advantages | Limitations |
---|---|---|---|---|
Tetrahydropyranyl (THP) | Halogenation, alkylation | Mild acid (pH 3-4) | Orthogonal to acetyl; minimal steric hindrance | Acid-sensitive substrates incompatible |
Acetyl (OAc) | Pd-catalyzed cross-coupling, glycosylation | Zemplén deprotection (NaOMe/MeOH) | Prevents glycosidic cleavage; inexpensive | Base-sensitive groups incompatible |
tert-Butyldimethylsilyl (TBDMS) | Electrophilic substitution | Fluoride sources (TBAF) | Exceptary stability | Steric bulk reduces coupling yields |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0